Quantitative Lipophilicity Advantage: XLogP3 Comparison with 1-Cyclohexylpiperidin-4-ol
The target compound exhibits a significantly higher computed lipophilicity compared to its non-methylated analog, 1-cyclohexylpiperidin-4-ol. This is a critical differentiator for applications requiring enhanced membrane permeability, such as CNS drug design. The XLogP3 value is 3.2 for the target compound [1] versus 1.9 for the comparator [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1.9 (1-Cyclohexylpiperidin-4-ol) |
| Quantified Difference | 1.3 log unit increase, representing an approximately 20-fold increase in the partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 for target; 2025.09.15 for comparator) |
Why This Matters
A 1.3 log unit increase in XLogP3 directly translates to a predicted ~20-fold greater partition into lipid membranes, making trimethylated analog a superior scaffold choice when designing probes for intracellular or CNS targets where passive membrane permeability is a limiting factor.
- [1] PubChem. Compound Summary for CID 121200405, 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol. XLogP3-AA Property Value. U.S. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 21702806, 1-Cyclohexylpiperidin-4-ol. XLogP3-AA Property Value. U.S. National Library of Medicine. View Source
